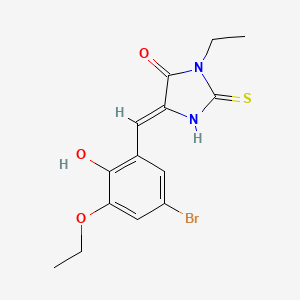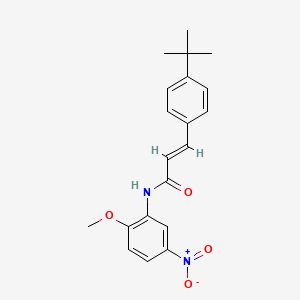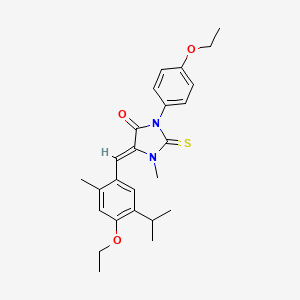![molecular formula C23H26N2O3 B5915038 N-cyclohexyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide](/img/structure/B5915038.png)
N-cyclohexyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide, also known as CMAB, is a chemical compound that has gained significant attention in the field of scientific research. CMAB is a small molecule that has shown potential in various research applications due to its unique chemical properties.
作用机制
The mechanism of action of N-cyclohexyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide involves its interaction with amyloid fibrils. N-cyclohexyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide binds to the surface of amyloid fibrils through hydrophobic interactions and forms a stable complex. This complex emits a strong fluorescence signal, which can be detected using various imaging techniques. The binding of N-cyclohexyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide to amyloid fibrils also inhibits their growth and aggregation, which can potentially slow down disease progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclohexyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide are still being studied. However, it has been shown that N-cyclohexyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide does not exhibit any significant toxicity or adverse effects on cells or tissues. This makes it a safe and reliable tool for scientific research.
实验室实验的优点和局限性
One of the major advantages of using N-cyclohexyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide in lab experiments is its high sensitivity and selectivity in detecting amyloid fibrils. This makes it a valuable tool for disease diagnosis and drug development. However, there are also some limitations associated with its use. For example, N-cyclohexyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide has a relatively short half-life, which means that it needs to be administered frequently to maintain its effectiveness. Additionally, N-cyclohexyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide may not be suitable for detecting amyloid fibrils in certain tissues or organs due to its limited penetration ability.
未来方向
There are several future directions in which N-cyclohexyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide can be further studied and developed. One potential direction is to optimize the synthesis process to increase the yield and purity of the product. Another direction is to explore the use of N-cyclohexyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide in detecting other types of protein aggregates, such as prions. Additionally, N-cyclohexyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide can be modified to improve its pharmacokinetic properties, such as its half-life and penetration ability, to make it more suitable for in vivo applications.
In conclusion, N-cyclohexyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide, or N-cyclohexyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide, is a small molecule that has shown great potential in various scientific research applications. Its unique chemical properties and high sensitivity and selectivity in detecting amyloid fibrils make it a valuable tool for disease diagnosis and drug development. While there are some limitations associated with its use, there are also several future directions in which N-cyclohexyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide can be further developed and optimized.
合成方法
The synthesis of N-cyclohexyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide involves a series of chemical reactions. The first step is the condensation reaction between 4-methoxybenzaldehyde and cyclohexanone to form 4-methoxycyclohexanone. This intermediate product is then reacted with 3-aminoacryloyl chloride to form the desired product, N-cyclohexyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide. The overall yield of the synthesis process is approximately 60%.
科学研究应用
N-cyclohexyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its use as a fluorescent probe for detecting amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with various neurodegenerative diseases, such as Alzheimer's and Parkinson's. N-cyclohexyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide has shown high selectivity and sensitivity in detecting amyloid fibrils, making it a promising tool for disease diagnosis and drug development.
属性
IUPAC Name |
N-cyclohexyl-2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-28-19-14-11-17(12-15-19)13-16-22(26)25-21-10-6-5-9-20(21)23(27)24-18-7-3-2-4-8-18/h5-6,9-16,18H,2-4,7-8H2,1H3,(H,24,27)(H,25,26)/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEPKNJTMZIEIN-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-ethoxyphenyl)-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B5914965.png)


![5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-3-(4-nitrobenzyl)-2,4-imidazolidinedione](/img/structure/B5914988.png)
![5-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5914994.png)

![3-ethyl-5-{4-[(3-fluorobenzyl)oxy]benzylidene}-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5915006.png)
![5-{3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5915011.png)
![5-{2-[(4-bromobenzyl)oxy]benzylidene}-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5915013.png)


![{4-bromo-2-[(1,3-dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5915027.png)
![methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate](/img/structure/B5915047.png)
